molecular formula C23H21NO2 B14205121 3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate CAS No. 851178-23-9

3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate

Cat. No.: B14205121
CAS No.: 851178-23-9
M. Wt: 343.4 g/mol
InChI Key: MSDHMVBRLOIQEB-UHFFFAOYSA-N
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Description

3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate is an organic compound with a complex structure that includes aromatic rings and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate typically involves the reaction of 4-methylphenylamine with an appropriate ester precursor under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but lacks the bis(4-methylphenyl)amino group.

    3-(4-Methylphenyl)prop-2-enoic acid: Similar backbone but different functional groups.

Uniqueness

3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate is unique due to its combination of aromatic rings and ester functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

851178-23-9

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl] prop-2-enoate

InChI

InChI=1S/C23H21NO2/c1-4-23(25)26-22-7-5-6-21(16-22)24(19-12-8-17(2)9-13-19)20-14-10-18(3)11-15-20/h4-16H,1H2,2-3H3

InChI Key

MSDHMVBRLOIQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)OC(=O)C=C

Origin of Product

United States

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